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molecular formula C12H15NS B1611347 1-Tert-butyl-4-(isothiocyanatomethyl)benzene CAS No. 31088-81-0

1-Tert-butyl-4-(isothiocyanatomethyl)benzene

Cat. No. B1611347
M. Wt: 205.32 g/mol
InChI Key: AJKWITCBFDFVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071650B2

Procedure details

Di-2-pyridyl thionocarbonate (45 mg) was dissolved in methylenechloride (2 ml) and to the solution were added 4-t-butylbenzylamine (29 mg) and triethylamine (20 μl), followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure and the obtained residue was chromatographed on a silica gel column eluting with ethyl acetate/hexane (1/10) to yield 4-t-butylbenzylisothiocyanate (26 mg, 71%).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.[C:17]([C:21]1[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18].C(N(CC)CC)C>C(Cl)Cl>[C:17]([C:21]1[CH:22]=[CH:23][C:24]([CH2:25][N:26]=[C:8]=[S:9])=[CH:27][CH:28]=1)([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
29 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN)C=C1
Name
Quantity
20 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1/10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CN=C=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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